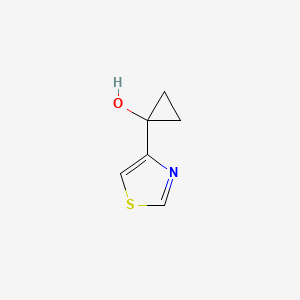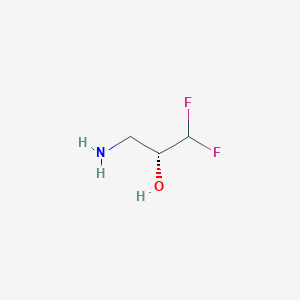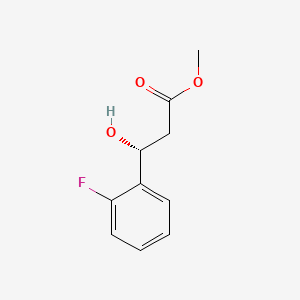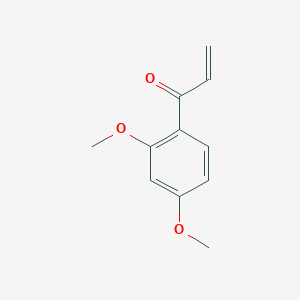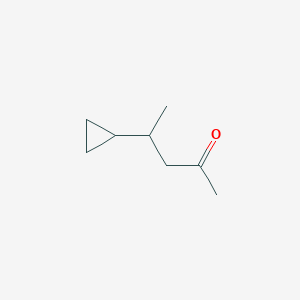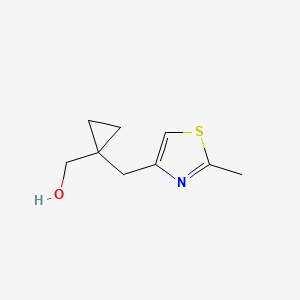
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a 2-methylthiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-methylthiazole under specific reaction conditions. The synthetic route may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)ethanol: This compound has an additional ethyl group, which may alter its chemical properties and reactivity.
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)amine: The presence of an amine group instead of a hydroxyl group can significantly change its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3 |
Clé InChI |
YIFMWDLUJQYRME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CC2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
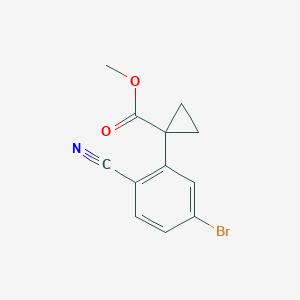
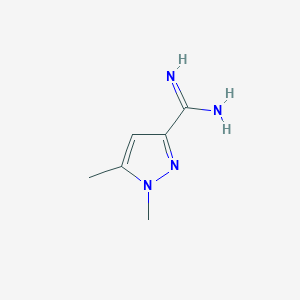
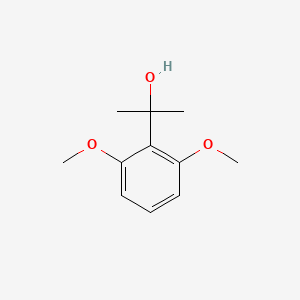
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
